molecular formula C18H22F3N3O3 B6053538 3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone

3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone

Cat. No.: B6053538
M. Wt: 385.4 g/mol
InChI Key: UAKMSSZRAOMXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone, commonly known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of glutamate transporters and has shown promising results in treating neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

TFB-TBOA exerts its pharmacological effects by inhibiting the activity of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its excessive release can lead to excitotoxicity and neuronal damage. By inhibiting glutamate transporters, TFB-TBOA reduces the reuptake of glutamate into presynaptic neurons, leading to increased extracellular glutamate levels and reduced neuronal activity.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, TFB-TBOA has been shown to have other biochemical and physiological effects. Studies have shown that TFB-TBOA can modulate the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation. Additionally, TFB-TBOA has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFB-TBOA is its high potency and selectivity for glutamate transporters. This makes it an ideal tool for studying the role of glutamate transporters in neurological disorders. However, TFB-TBOA has some limitations as well. Its short half-life and poor solubility in water can make it difficult to administer in vivo. Additionally, its potent inhibitory effects on glutamate transporters can lead to adverse effects such as seizures and neurotoxicity if not used carefully.

Future Directions

There are several potential future directions for research on TFB-TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Additionally, further studies are needed to investigate the long-term effects of TFB-TBOA on neuronal function and survival. Finally, TFB-TBOA may have potential applications in other areas of medicine, such as oncology, where glutamate transporters have been implicated in tumor growth and metastasis.

Synthesis Methods

The synthesis of TFB-TBOA involves a multi-step process that includes the reaction of 3-(trifluoromethyl)benzylamine with 2-bromoacetyl chloride, followed by the reaction of the resulting compound with 4-morpholinone. The final step involves the reaction of the intermediate compound with piperazine to obtain TFB-TBOA.

Scientific Research Applications

TFB-TBOA has been extensively studied for its potential therapeutic applications in treating neurological disorders. Its ability to inhibit glutamate transporters has been shown to reduce excitotoxicity and improve neuronal survival in animal models of stroke and epilepsy. Additionally, TFB-TBOA has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O3/c19-18(20,21)14-3-1-2-13(10-14)12-24-5-4-22-17(26)15(24)11-16(25)23-6-8-27-9-7-23/h1-3,10,15H,4-9,11-12H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKMSSZRAOMXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCOCC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.